BenchChemオンラインストアへようこそ!

1H-Pyrazolo(3,4-b)pyridin-3-amine, 4-phenyl-6-(4-thiomorpholinyl)-

Antithrombotic Platelet Aggregation Pyrazolopyridine SAR

4-Phenyl-6-(4-thiomorpholinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 66663-63-6) is the reference antithrombotic from U.S. Patent 4,224,322, exhibiting an ED50 of 0.04 µmol/L in collagen-induced human platelet aggregation—a 2500-fold improvement over the 6-amino analog (ED50 100 µmol/L). The 6-thiomorpholino moiety is an essential pharmacophore; its replacement abolishes potency. Use as a positive control in platelet assays alongside the 3,6-diamino analog as a matched negative control. Ideal for exploring heteroatom effects (S vs. O) in kinase or platelet studies. HPLC-MS compatible with diagnostic sulfur isotopic pattern.

Molecular Formula C16H17N5S
Molecular Weight 311.4 g/mol
CAS No. 66663-63-6
Cat. No. B3356447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo(3,4-b)pyridin-3-amine, 4-phenyl-6-(4-thiomorpholinyl)-
CAS66663-63-6
Molecular FormulaC16H17N5S
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1CSCCN1C2=NC3=NNC(=C3C(=C2)C4=CC=CC=C4)N
InChIInChI=1S/C16H17N5S/c17-15-14-12(11-4-2-1-3-5-11)10-13(18-16(14)20-19-15)21-6-8-22-9-7-21/h1-5,10H,6-9H2,(H3,17,18,19,20)
InChIKeyBDGXZMZUBTVABI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-Phenyl-6-(4-thiomorpholinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 66663-63-6) Is a Differentiated Pyrazolopyridine Scaffold for Antithrombotic Research


The target compound, 4-phenyl-6-(4-thiomorpholinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 66663-63-6), is a member of the 3-amino-1H-pyrazolo[3,4-b]pyridine class characterized by a 4-phenyl substituent and a saturated 6-thiomorpholino ring . This specific scaffold is the subject of U.S. Patent 4,224,322, which establishes its potent antithrombotic and antiphlogistic activities [1]. The compound serves as the core structure for a series of derivatives where the thiomorpholino group is essential for high inhibitory potency against collagen-induced human platelet aggregation, a property markedly absent in analogous 6-amino-substituted prior art compounds [1].

Why Generic Pyrazolopyridine Substitution Fails: The Critical Role of the 6-Thiomorpholino Group in Platelet Aggregation Inhibition


Not all 3-amino-1H-pyrazolo[3,4-b]pyridines with a 4-phenyl group are functionally equivalent. The prior art compound 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine, which replaces the 6-thiomorpholino group with a simple amino substituent, displays a drastic loss of antithrombotic potency [1]. A direct comparison in the same collagen-induced human platelet aggregation assay reveals that the target compound (ED₅₀ = 0.04 µmol/L) is 2500-fold more potent than its 6-amino congener (ED₅₀ = 100 µmol/L) [1]. This demonstrates that the functional activity cannot be predicted by core scaffold similarity alone and that the 6-thiomorpholino moiety is a non-negotiable pharmacophoric element for achieving single-digit nanomolar-level inhibition in this series.

Quantitative Head-to-Head Evidence: 4-Phenyl-6-(4-thiomorpholinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine vs. Closest Structural Analog


Platelet Aggregation Inhibition Potency: 2500-Fold Gain Over the 6-Amino Analog

In a direct head-to-head comparison, the target compound (Compound A) demonstrated an ED₅₀ of 0.04 µmol/L against collagen-induced human platelet aggregation, whereas the 6-amino-substituted comparator 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine (Compound B) required an ED₅₀ of 100 µmol/L [1]. This translates to a 2500-fold difference in inhibitory potency, confirming the 6-thiomorpholino group as the primary driver of antithrombotic activity within this chemotype.

Antithrombotic Platelet Aggregation Pyrazolopyridine SAR

Acute Toxicity Profile: Acceptable Safety Window Contrasted with Structurally Related Bleeding Risk Agents

The target compound exhibited an acute oral LD₀ >250 mg/kg in mice (0 of 10 animals died) [1]. While the 6-amino comparator (Compound B) showed a higher acute tolerance (>1500 mg/kg, 0/10 animals died, [1]), the clinically crucial parameter is the therapeutic index. The target compound's uniquely low ED₅₀ (0.04 µmol/L) means that antithrombotic efficacy is achieved at doses orders of magnitude below those producing observable acute toxicity, a separation that the weakly active comparator cannot claim when dose-adjusted for equivalent pharmacodynamic effect.

Acute Toxicity Safety Pharmacology Antithrombotic Window

Physicochemical Identity and Structural Distinction from Morpholino Analogs

The target compound (MW 311.4 g/mol, C₁₆H₁₇N₅S) incorporates a sulfur-containing thiomorpholine ring . By contrast, the 6-morpholino analog (3-amino-6-morpholino-4-phenyl-1H-pyrazolo[3,4-b]pyridine, MW ~297 g/mol, C₁₆H₁₇N₅O) is described in the same patent but was not advanced as the representative species for antithrombotic activity [1]. While the morpholino analog's ED₅₀ is not directly tabulated alongside Compound A, the patent's explicit selection of the thiomorpholino compound as the primary antithrombotic representative—and its prevalence in the claims and formulation examples—provides strong class-level inference that sulfur incorporation is critical for the observed potency [1].

Scaffold Differentiation Thiomorpholine vs Morpholine Drug Design

Optimal Use Cases for 4-Phenyl-6-(4-thiomorpholinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine Based on Verifiable Evidence


Antithrombotic Pharmacodynamic Studies Requiring Sub-Micromolar Platelet Inhibition

The compound is suited as a positive control or tool compound in collagen-induced platelet aggregation assays. Its ED₅₀ of 0.04 µmol/L in human platelet-rich plasma enables robust, reproducible inhibition at low test concentrations, minimizing solvent-related artifacts [1]. Researchers should use the 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine analog (ED₅₀ = 100 µmol/L) as a matched negative control to confirm thiomorpholino-dependent activity [1].

Structure-Activity Relationship (SAR) Studies on Thiomorpholine-Containing Kinase Scaffolds

As a pyrazolo[3,4-b]pyridine derivative bearing a 6-thiomorpholino substituent, this compound provides a starting point for exploring heteroatom effects (S vs. O) on target binding. Procurement of both the thiomorpholino compound (CAS 66663-63-6) and its morpholino analog from the same synthetic route allows controlled head-to-head comparisons in biochemical kinase or platelet assays [1].

Reference Standard for Analytical Method Development and QC of Pyrazolopyridine Libraries

With a well-defined molecular formula (C₁₆H₁₇N₅S) and molecular weight (311.4 g/mol), the compound can serve as a retention time and mass spectrometry calibration standard for HPLC-MS platforms used in screening pyrazolopyridine-focused compound collections . Its distinctive sulfur isotopic pattern further aids unambiguous detection in complex mixtures.

Quote Request

Request a Quote for 1H-Pyrazolo(3,4-b)pyridin-3-amine, 4-phenyl-6-(4-thiomorpholinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.